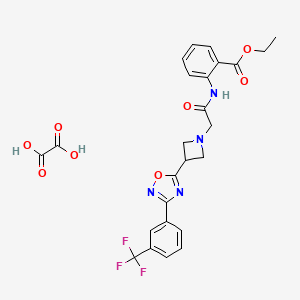

Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

Description

Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic compound known for its diverse applications in scientific research, particularly within the fields of chemistry, biology, and medicine. Its intricate molecular structure contributes to its versatility and unique properties.

Properties

IUPAC Name |

ethyl 2-[[2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzoate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O4.C2H2O4/c1-2-33-22(32)17-8-3-4-9-18(17)27-19(31)13-30-11-15(12-30)21-28-20(29-34-21)14-6-5-7-16(10-14)23(24,25)26;3-1(4)2(5)6/h3-10,15H,2,11-13H2,1H3,(H,27,31);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIXQPFBJDGWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate involves multiple steps:

Formation of 1,2,4-Oxadiazole Ring: : The initial step involves the reaction of 3-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base to form 3-(trifluoromethyl)benzohydroxamoyl chloride. This intermediate is then cyclized to form the 1,2,4-oxadiazole ring.

Azetidine Formation: : The 1,2,4-oxadiazole derivative is then reacted with an azetidine derivative under suitable conditions to form the azetidinyl-oxadiazole compound.

Amidation: : This compound is further reacted with ethyl 2-aminoacetate to form the ethyl 2-(2-(3-(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate.

Salt Formation: : The final step involves the reaction of the product with oxalic acid to form the oxalate salt.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions to enhance yield and purity is crucial. Efficient solvent systems, catalysts, and purification techniques such as recrystallization or chromatography are employed.

Chemical Reactions Analysis

Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate undergoes various chemical reactions, which can be categorized as follows:

Oxidation: : This compound can undergo oxidation reactions to form different oxides.

Reduction: : Under suitable conditions, reduction reactions can lead to the formation of amines and alcohols.

Substitution Reactions: : Nucleophilic substitution reactions are commonly observed, where functional groups can be replaced with others.

Hydrolysis: : Hydrolysis under acidic or basic conditions leads to the breakdown of ester and amide bonds.

Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various bases or acids for substitution and hydrolysis reactions. Major products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is employed in the synthesis of other complex molecules and as a building block in the study of reaction mechanisms.

Biology

In biological research, it is utilized for its potential antimicrobial and anticancer properties. Researchers investigate its interaction with various cellular pathways and its ability to inhibit specific enzymes.

Medicine

The compound has potential therapeutic applications. Studies focus on its efficacy in treating certain medical conditions, particularly those involving microbial infections or cancer.

Industry

In industry, it serves as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical structure makes it valuable for designing novel compounds.

Mechanism of Action

The mechanism by which Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. Its trifluoromethyl group and oxadiazole ring contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Conclusion

This compound is a multifaceted compound with significant applications in scientific research and industry. Its complex synthesis, diverse chemical reactions, and unique properties make it a valuable subject of study.

Biological Activity

Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic compound that exhibits a variety of biological activities. This article aims to summarize its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of the compound is characterized by several functional groups that contribute to its biological properties:

- Trifluoromethyl group : Known to enhance lipophilicity and biological activity.

- Azetidinone ring : Associated with various pharmacological effects.

- Oxadiazole moiety : Often linked to antimicrobial and anticancer activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity

-

Anticancer Activity

- Compounds with oxadiazole moieties have demonstrated potent anticancer effects. For instance, research on related oxadiazole derivatives has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range . The specific compound under discussion may exhibit similar activity due to its structural features.

- Anti-inflammatory Effects

- Enzyme Inhibition

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

-

Study on Anticancer Properties :

- A study conducted by El-Kashef et al. synthesized a series of thiazolidinone derivatives that showed significant anticancer activity against MCF-7 cells with IC50 values ranging from 1.27 µM to 1.50 µM. These compounds induced apoptosis without affecting normal cells, suggesting a selective anticancer effect .

- Antimicrobial Evaluation :

Q & A

Q. How can researchers address low bioavailability due to poor aqueous solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.